molecular formula C19H15F2NO2S B2795120 2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide CAS No. 2380178-13-0

2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide

Cat. No. B2795120
CAS RN: 2380178-13-0
M. Wt: 359.39
InChI Key: IDZUUZBPELEPJA-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DFB, and it is a member of the benzamide family of compounds. DFB has been shown to have a variety of biochemical and physiological effects, and it is believed to have potential therapeutic applications in the treatment of certain diseases.

Mechanism of Action

The exact mechanism of action of DFB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. DFB has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. DFB has also been shown to inhibit the activity of certain signaling pathways, such as the nuclear factor-kappaB (NF-kappaB) pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
DFB has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the activity of COX-2. DFB has also been shown to have anti-cancer properties, and it has been shown to inhibit the growth and proliferation of several different types of cancer cells. Additionally, DFB has been shown to have anti-viral properties, and it has been shown to inhibit the replication of several different types of viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using DFB in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, DFB is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of using DFB in lab experiments is that it may have potential side effects, which could affect the results of the experiment. Additionally, DFB may not be effective in all types of experiments, and it may not be suitable for certain types of research.

Future Directions

There are several potential future directions for research involving DFB. One area of research could be the development of new therapeutic applications for DFB, particularly in the treatment of cancer and viral infections. Additionally, further research could be done to better understand the mechanism of action of DFB, which could lead to the development of more effective treatments. Finally, research could be done to explore the potential side effects of DFB, and to develop strategies to mitigate these side effects.

Synthesis Methods

The synthesis of DFB involves several steps, starting with the reaction of 4-thiophen-2-ylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,6-difluorobenzamide in the presence of a base to form DFB.

Scientific Research Applications

DFB has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. DFB has also been shown to have potential therapeutic applications in the treatment of certain diseases, such as cancer and viral infections.

properties

IUPAC Name

2,6-difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2NO2S/c20-14-3-1-4-15(21)18(14)19(24)22-11-16(23)12-6-8-13(9-7-12)17-5-2-10-25-17/h1-10,16,23H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZUUZBPELEPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide

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